4-(2-Bromo-3-methylbenzoyl)morpholine
Overview
Description
4-(2-Bromo-3-methylbenzoyl)morpholine is an organic compound with the molecular formula C12H14BrNO2 It is a derivative of morpholine, a heterocyclic amine, and contains a brominated benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-3-methylbenzoyl)morpholine typically involves the reaction of 2-bromo-3-methylbenzoic acid with morpholine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the benzoyl chloride intermediate. This intermediate then reacts with morpholine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the compound meets industrial standards for purity and quality.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-3-methylbenzoyl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoyl morpholines, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
4-(2-Bromo-3-methylbenzoyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-3-methylbenzoyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzoyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chloro-3-methylbenzoyl)morpholine
- 4-(2-Fluoro-3-methylbenzoyl)morpholine
- 4-(2-Iodo-3-methylbenzoyl)morpholine
Uniqueness
4-(2-Bromo-3-methylbenzoyl)morpholine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions and its interactions with biological targets .
Properties
IUPAC Name |
(2-bromo-3-methylphenyl)-morpholin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-9-3-2-4-10(11(9)13)12(15)14-5-7-16-8-6-14/h2-4H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTCLDBXEBNXPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCOCC2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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